molecular formula C14H12F3NO3S B14636920 1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide CAS No. 55688-24-9

1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide

Cat. No.: B14636920
CAS No.: 55688-24-9
M. Wt: 331.31 g/mol
InChI Key: VGXPWIBCRPWKEW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups and a methanesulfonamide moiety, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide typically involves the reaction of 2-(2-methylphenoxy)aniline with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different sulfonamide derivatives.

Scientific Research Applications

1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-phenylmethanesulfonamide
  • 1,1,1-Trifluoro-N-(2-methylphenyl)methanesulfonamide
  • 1,1,1-Trifluoro-N-(2-phenoxyphenyl)methanesulfonamide

Uniqueness

1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide is unique due to the presence of both trifluoromethyl and methanesulfonamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

55688-24-9

Molecular Formula

C14H12F3NO3S

Molecular Weight

331.31 g/mol

IUPAC Name

1,1,1-trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide

InChI

InChI=1S/C14H12F3NO3S/c1-10-6-2-4-8-12(10)21-13-9-5-3-7-11(13)18-22(19,20)14(15,16)17/h2-9,18H,1H3

InChI Key

VGXPWIBCRPWKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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